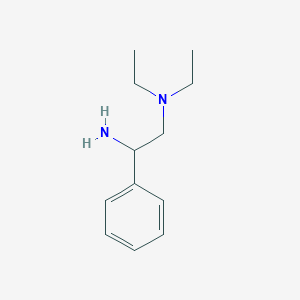

N-(2-氨基-2-苯乙基)-N,N-二乙胺

描述

N-(2-amino-2-phenylethyl)-N,N-diethylamine is a compound that can be associated with diethylamine, a molecule that has been used as an organocatalyst in various synthetic processes. Although the specific compound N-(2-amino-2-phenylethyl)-N,N-diethylamine is not directly mentioned in the provided papers, the related research on diethylamine and its derivatives can offer insights into its potential synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

Diethylamine has been utilized as an efficient organocatalyst in the synthesis of various compounds. For instance, it catalyzed the solvent-free synthesis of β-phosphonomalononitriles through a three-component condensation process involving aldehyde, malononitrile, and dialkyl phosphite at ambient temperature . Additionally, diethylamine facilitated the diastereoselective synthesis of 2-amino-4H-chromenes, which are structurally related to the Bcl-2 protein antagonist HA-14-1 . These studies suggest that diethylamine or its derivatives could potentially be used in the synthesis of N-(2-amino-2-phenylethyl)-N,N-diethylamine through similar multicomponent or one-pot condensation methods.

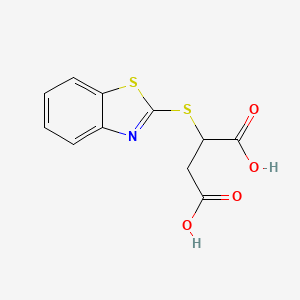

Molecular Structure Analysis

The molecular structure of diethylamine-related compounds has been characterized using various techniques. For example, the crystal structure of a diethylamine salt was determined using X-ray single crystallography, revealing a 2:1 molar ratio of acid to amine . Another study determined the molecular structure of a cobalt(III) iodide complex with diethylenetriamine, which included an N-(2-aminoethyl) group, by X-ray diffraction . These findings provide a foundation for understanding the structural aspects of N-(2-amino-2-phenylethyl)-N,N-diethylamine, which may also be characterized using similar crystallographic methods.

Chemical Reactions Analysis

The reactivity of diethylamine in chemical reactions has been explored in the context of its role as an organocatalyst. The synthesis of 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine involved an addition alkylation reaction with epoxyethane . This indicates that diethylamine derivatives can participate in alkylation reactions, which could be relevant for the chemical reactions involving N-(2-amino-2-phenylethyl)-N,N-diethylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethylamine derivatives can be inferred from studies on similar compounds. For instance, the crystal structure and Hirshfeld surface analysis of diethyl (6-methyl-2-pyridyl)aminoethylenemalonate provided insights into intermolecular interactions and bond lengths and angles within the structure . Additionally, the rotational barriers of N,N-dialkylaminobenzamides and analogously substituted compounds were investigated using dynamic NMR spectroscopy and quantum chemical calculations . These studies suggest that the physical and chemical properties of N-(2-amino-2-phenylethyl)-N,N-diethylamine could be analyzed using similar techniques to understand its stability, intermolecular interactions, and rotational dynamics.

科学研究应用

受体亲和力和合成

N-(2-氨基-2-苯乙基)-N,N-二乙胺衍生物已被研究其对多巴胺受体的体外结合亲和力。例如,用乙基、正丙基和2-苯乙基取代氨基会降低对D-1结合位点的亲和力,但会大大提高对D-2结合位点的有效性。发现N-乙基和N-正丙基-N-(2-苯乙基)衍生物对D-2结合位点具有最高的效力和高选择性 (Claudi 等人,1990)。

化学合成中的有机催化

N-(2-氨基-2-苯乙基)-N,N-二乙胺及其衍生物已被用作有机催化剂,用于合成具有药用价值的化合物环境友好且面向多样性的方案。例如,它们已被用于在环境温度下无溶剂合成β-膦酰基丙二腈和2-氨基-4H-色烯,突出了该催化剂在有机合成中的实用性 (Kulkarni 等人,2012)。

有机化学中的氟化剂

该化合物已在有机化学中用作氟化剂。已经研究了使用(1,1,2-三氟-2-氯乙基)-二乙胺替代羟基为氟原子,特别是在带有其他官能团的羟基化合物中 (Bergmann & Cohen,1970)。

新型MALDI基质的开发

衍生物N-苯基-2-萘胺被开发为一种新型基质,用于通过基质辅助激光解吸/电离质谱分析和原位成像小分子。该基质在分析多种小分子代谢物方面表现出良好的性能,表明其在生物医学研究中的潜在应用 (Liu 等人,2018)。

药物化学中的不对称合成

该化合物及其衍生物已被用于具有潜在医学应用的分子不对称合成。例如,使用手性(苯基)乙胺,描述了一种N-[(1R)-6-氯-2,3,4,9-四氢-1H-咔唑-1-基]-2-吡啶甲酰胺的不对称合成,这是一种治疗人乳头瘤病毒感染的潜在药物 (Boggs 等人,2007)。

安全和危害

未来方向

属性

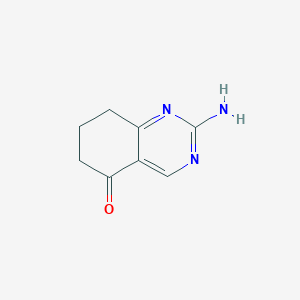

IUPAC Name |

N',N'-diethyl-1-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-3-14(4-2)10-12(13)11-8-6-5-7-9-11/h5-9,12H,3-4,10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIFQVOOARCSSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406982 | |

| Record name | N-(2-amino-2-phenylethyl)-N,N-diethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-amino-2-phenylethyl)-N,N-diethylamine | |

CAS RN |

31788-87-1 | |

| Record name | N-(2-amino-2-phenylethyl)-N,N-diethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-amino-2-phenylethyl)diethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium](/img/structure/B1276276.png)

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1276299.png)